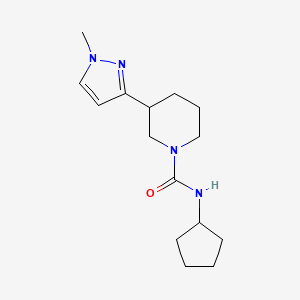

N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-3-(1-methylpyrazol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)15(20)16-13-6-2-3-7-13/h8,10,12-13H,2-7,9,11H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDSCPMRFDOAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis. One common method includes the reaction of cyclopentylamine with 1-methyl-1H-pyrazole-3-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

Janus Kinase Inhibition

One of the primary applications of N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is as a selective inhibitor of Janus kinase (JAK) enzymes, particularly JAK1 and JAK2. This inhibition is crucial in the treatment of hematological malignancies such as myelofibrosis and other disorders associated with aberrant JAK signaling. The compound's mechanism involves blocking the phosphorylation pathways that lead to cell proliferation and survival in malignant cells .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. By inhibiting JAK enzymes, these compounds can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases including rheumatoid arthritis and psoriasis .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. By modulating neuroinflammatory pathways, it could potentially benefit conditions such as multiple sclerosis or neurodegenerative diseases like Alzheimer’s disease. The exact mechanisms remain under investigation, but initial findings are promising .

Case Study 1: Myelofibrosis Treatment

In clinical trials, this compound demonstrated efficacy in patients with myelofibrosis. Patients receiving this compound showed significant reductions in spleen size and symptom relief compared to placebo groups. These results underline the potential for this compound as a therapeutic agent in hematological cancers .

Case Study 2: Inflammatory Disease Models

In animal models of inflammatory diseases, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores. These findings support its role in modulating immune responses and highlight its potential for treating chronic inflammatory conditions .

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Data Table: Structural and Pharmacokinetic Comparison

Biological Activity

N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to a class of heterocyclic compounds that incorporate a piperidine ring and a pyrazole moiety. The synthesis typically involves several steps:

- Formation of the Pyrazole Ring : This can be achieved through cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.

- Piperidine Ring Formation : Often synthesized via hydrogenation of pyridine derivatives or cyclization reactions.

- Amide Bond Formation : The pyrazole and piperidine rings are coupled through an amide bond, utilizing coupling reagents such as EDCI or DCC.

- Final Modifications : Additional functional groups may be introduced through various organic reactions including oxidation and reduction processes.

Anticancer Potential

Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that derivatives of similar structures exhibit significant antiproliferative activity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. These compounds often induce apoptosis and cell cycle arrest at the G2/M phase, suggesting their potential as therapeutic agents in oncology .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 10i | Huh7 | <5 | Induces apoptosis |

| 10a | MCF7 | <5 | Cell cycle arrest |

| 10g | HCT116 | <5 | Apoptotic pathway activation |

Inhibition of COX Enzymes

The compound has also been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression. Some derivatives have shown dual inhibition of COX-1 and COX-2, which may contribute to their anticancer efficacy by reducing inflammatory pathways associated with tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Compounds with similar structures have been shown to increase caspase activity, leading to programmed cell death.

- Cell Cycle Arrest : Research indicates that these compounds can halt the cell cycle at specific phases, preventing cancer cell proliferation.

- Inhibition of Pro-inflammatory Pathways : By inhibiting COX enzymes, these compounds may reduce the inflammatory microenvironment that supports tumor growth.

Study on Antiproliferative Effects

In a comprehensive study published in Molecules, several derivatives were synthesized and tested for their antiproliferative effects against human cancer cell lines. The results demonstrated that specific substitutions on the pyrazole ring significantly enhanced activity against MCF7 and HCT116 cells, with IC50 values indicating potent effects compared to standard chemotherapeutics .

Research on COX Inhibition

Another study focused on the anti-inflammatory properties of related compounds, demonstrating that certain derivatives exhibited significant inhibition of both COX-1 and COX-2 activities. This dual inhibition was correlated with reduced tumor growth in murine models, suggesting a promising avenue for future drug development targeting inflammatory pathways in cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.